molecular formula C6H14ClNO B088091 (1S,2S)-2-Aminocyclohexanol hydrochloride CAS No. 13374-30-6

(1S,2S)-2-Aminocyclohexanol hydrochloride

Cat. No.: B088091
CAS No.: 13374-30-6
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-GEMLJDPKSA-N
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Description

(1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis and pharmaceutical research. The compound’s unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Mode of Action

Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the agonism of adrenergic receptors produces vasoconstriction .

Biochemical Pathways

The interaction of Pseudoephedrine with its targets affects the biochemical pathways related to vasoconstriction and decongestion. Vasoconstriction is the narrowing of the blood vessels resulting from contraction of the muscular wall of the vessels. This action is used as a decongestant , reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .

Pharmacokinetics

The pharmacokinetic properties of Pseudoephedrine include:

These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action after administration.

Result of Action

The molecular and cellular effects of Pseudoephedrine’s action include the reduction of tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pseudoephedrine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, individual factors such as age, health status, and genetic factors can influence how an individual responds to Pseudoephedrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclohexanol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the catalytic hydrogenation of 2-cyclohexenone to produce 2-cyclohexanol, which is then converted to (1S,2S)-2-Aminocyclohexanol through a reductive amination process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-Aminocyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-Aminocyclopentanol hydrochloride
  • (1S,2S)-2-Aminocycloheptanol hydrochloride
  • (1S,2S)-2-Aminocyclooctanol hydrochloride

Uniqueness

(1S,2S)-2-Aminocyclohexanol hydrochloride is unique due to its specific ring size and stereochemistry, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471014
Record name (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-30-6
Record name (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13374-30-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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